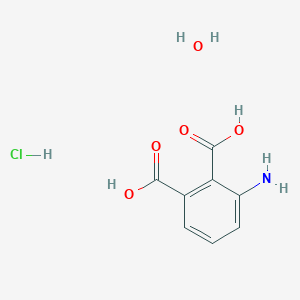![molecular formula C15H20N2O2 B6341676 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one CAS No. 6029-40-9](/img/structure/B6341676.png)
9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of the 1,3-diazepin-2-one structure . Diazepines are a class of psychoactive drugs that are very common in medical use . They include well-known drugs such as diazepam (Valium) and alprazolam (Xanax).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3-diazepin-2-ones have been synthesized through ring expansion reactions of 1,2,3,4-tetrahydropyrimidin-2-ones .Scientific Research Applications
Research in Antimicrobial Agents
While not a primary application, Phenazepam derivatives have been explored for their antimicrobial potential. Researchers have synthesized spiro-thiazolidinediones based on the compound’s structure .
Synthesis of Anti-Inflammatory Agents
Phenazepam derivatives, such as 4-methoxyphenylacetone, have been investigated for their potential as soybean 15-lipoxygenase inhibitors. These compounds show promise in anti-inflammatory drug development .
Keep in mind that Phenazepam is a controlled substance and should only be used under medical supervision. Its sedative effects can lead to dependence and withdrawal if misused. Always consult a healthcare professional before using any medication or compound for therapeutic purposes . If you need further information or have additional questions, feel free to ask!
properties
IUPAC Name |
9a-(4-methoxyphenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)15-9-8-14(18)17(15)11-3-2-10-16-15/h4-7,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBRWTJVKPNYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9a-(4-methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)